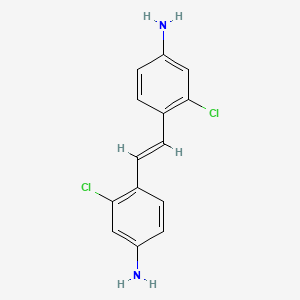
4,4'-Stilbenediamine, 2,2'-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Stilbenediamine, 2,2’-dichloro-: is an organic compound with the molecular formula C14H12Cl2N2. It is a derivative of stilbene, characterized by the presence of two chlorine atoms and two amine groups attached to the stilbene backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenediamine, 2,2’-dichloro- typically involves the reaction of 4,4’-dichlorostilbene with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of 4,4’-Stilbenediamine, 2,2’-dichloro- involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Stilbenediamine, 2,2’-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: 4,4’-Stilbenediamine, 2,2’-dichloro- is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also employed in the study of protein-ligand interactions and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry: In the industrial sector, 4,4’-Stilbenediamine, 2,2’-dichloro- is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4,4’-Stilbenediamine, 2,2’-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
4,4’-Methylenebis(2-chloroaniline): Similar in structure but with a methylene bridge instead of a stilbene backbone.
2,2’-Dichloro-4,4’-stilbenedisulfonic acid: Contains sulfonic acid groups, making it more water-soluble.
Uniqueness: 4,4’-Stilbenediamine, 2,2’-dichloro- is unique due to its stilbene backbone, which imparts specific photophysical properties. This makes it particularly useful in applications requiring fluorescence or other light-related properties.
Propiedades
Número CAS |
73926-91-7 |
|---|---|
Fórmula molecular |
C14H12Cl2N2 |
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-amino-2-chlorophenyl)ethenyl]-3-chloroaniline |
InChI |
InChI=1S/C14H12Cl2N2/c15-13-7-11(17)5-3-9(13)1-2-10-4-6-12(18)8-14(10)16/h1-8H,17-18H2/b2-1+ |
Clave InChI |
GYGHQFANIXHECG-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N)Cl)/C=C/C2=C(C=C(C=C2)N)Cl |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)C=CC2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



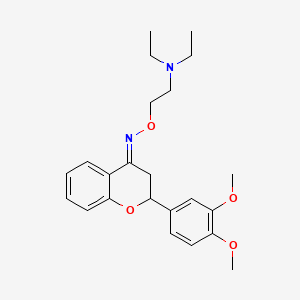
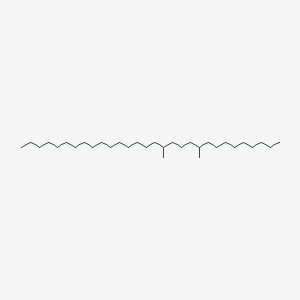
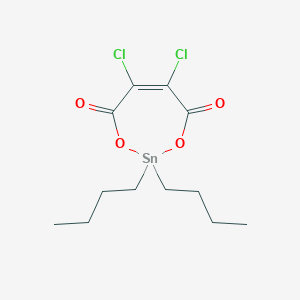
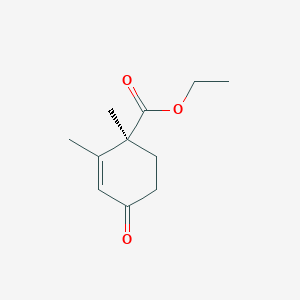
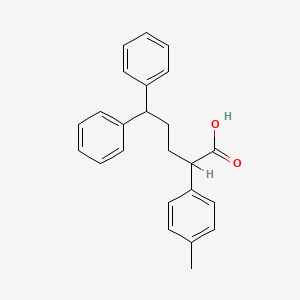
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
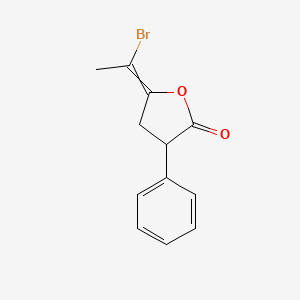
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
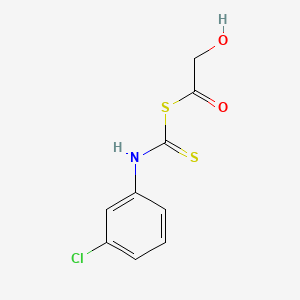
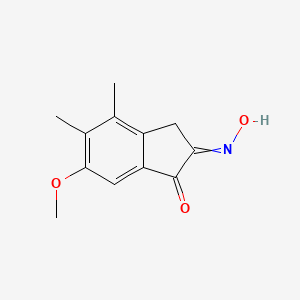
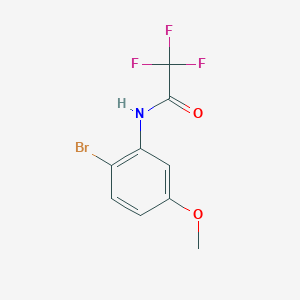
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
